3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
This compound is a heterocyclic small molecule featuring a triazolopyridazine core linked to a 3,5-dimethylisoxazole moiety via a propanamide bridge. Its structural complexity arises from the fusion of two pharmacologically relevant heterocycles: the [1,2,4]triazolo[4,3-b]pyridazine system (known for kinase inhibition and CNS activity) and the isoxazole ring (associated with anti-inflammatory and antimicrobial properties). The ethoxy substituent at the 6-position of the triazolopyridazine likely enhances solubility and modulates target binding.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-4-24-16-8-6-13-18-19-14(22(13)20-16)9-17-15(23)7-5-12-10(2)21-25-11(12)3/h6,8H,4-5,7,9H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWMMGHYUGEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CCC3=C(ON=C3C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.
Synthesis of the Triazolopyridazine Moiety: This part of the molecule can be constructed via a series of cyclization reactions starting from appropriate hydrazine derivatives and ethoxy-substituted precursors.
Coupling Reaction: The final step involves coupling the isoxazole and triazolopyridazine fragments through a propanamide linker. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially saturated heterocycles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with various biological targets.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazolopyridazine moiety might be involved in binding to active sites, while the isoxazole ring could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs reported in the literature.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Impact: The target compound’s triazolopyridazine core differs from the pyridazine (I-6230, I-6232) and triazolo-thiadiazole () systems. In contrast, triazolo-thiadiazoles () exhibit stronger antifungal docking scores due to sulfur-containing rings enhancing interactions with fungal enzymes.
Substituent Effects: The 6-ethoxy group on the target compound may improve metabolic stability over methyl or unsubstituted analogs (e.g., I-6232’s 6-methyl group enhances solubility but reduces target affinity).
Biological Activity Trends: Phenethylamino-linked benzoates (I-6230, I-6273) show COX-2 inhibition and antifungal activity, whereas the target’s propanamide linker may favor kinase binding via H-bond interactions. Molecular docking data for triazolo-thiadiazoles () suggests that substituting the triazolopyridazine core with thiadiazole could enhance antifungal potency but reduce kinase selectivity.
Biological Activity
3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure
The compound features a unique combination of an isoxazole ring and a triazolo-pyridazine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential as a therapeutic agent.
1. Inhibition of Kinases
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant inhibitory effects on c-Met kinase, which is implicated in various cancers. The compound's ability to inhibit c-Met was assessed using cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC50 value of 0.090 μM against c-Met kinase, demonstrating potent activity comparable to established inhibitors like Foretinib .
2. Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using the MTT assay across various cancer cell lines. The results showed moderate cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for different cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. Studies have shown that it can lead to G0/G1 phase arrest in the cell cycle, thereby preventing further division and promoting programmed cell death .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating various cancers:
-
Case Study: Lung Cancer Treatment
- A derivative similar to the target compound was tested in vivo using xenograft models of lung cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
-
Case Study: Breast Cancer
- In MCF-7 breast cancer models, treatment with the compound resulted in a marked decrease in tumor growth rates and improved survival rates among treated mice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
